molecular formula C18H19NO2 B405453 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone CAS No. 304676-35-5

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B405453
CAS No.: 304676-35-5
M. Wt: 281.3g/mol
InChI Key: CJVWJHDVLKCEQQ-UHFFFAOYSA-N
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Description

WAY-299920 is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol . It is known for its high purity, typically around 98% . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthetic routes and reaction conditions for WAY-299920 are not widely documented in public sources. it is typically prepared in a laboratory setting using standard organic synthesis techniques. Industrial production methods would likely involve similar synthetic routes but on a larger scale, with stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

WAY-299920 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-299920 is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is used in studies involving cellular processes and molecular interactions.

    Medicine: It is used in pharmacological research to study its effects on biological systems.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of WAY-299920 involves its interaction with specific molecular targets and pathways It exerts its effects by binding to these targets and modulating their activity

Comparison with Similar Compounds

WAY-299920 can be compared with other similar compounds, such as:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-267464: A selective oxytocin receptor agonist.

    WAY-161503: A selective dopamine receptor agonist.

WAY-299920 is unique due to its specific chemical structure and properties, which make it suitable for a wide range of scientific research applications.

Biological Activity

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N1O2
  • Molecular Weight : 241.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymes : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptors : It has shown potential in modulating receptor activity, particularly those associated with neurotransmission.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In a study focused on cancer cell lines, this compound exhibited cytotoxic effects against several types of cancer cells:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)20.0
A549 (Lung Cancer)15.0

The mechanism appears to involve apoptosis induction and cell cycle arrest in the G0/G1 phase.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against drug-resistant bacterial strains. The results highlighted its potential as a lead compound for further development in treating resistant infections .

Study on Anticancer Activity

Another study published in Cancer Letters investigated the anticancer effects of the compound on breast cancer cells. The researchers found that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methylphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-14-7-2-5-11-17(14)21-13-18(20)19-12-6-9-15-8-3-4-10-16(15)19/h2-5,7-8,10-11H,6,9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVWJHDVLKCEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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